N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c1-2-31-20-7-5-6-17-14-21(32-22(17)20)19-15-33-24(25-19)26-23(28)16-8-10-18(11-9-16)34(29,30)27-12-3-4-13-27/h5-11,14-15H,2-4,12-13H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIOFSNXSACDFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing relevant data, case studies, and research findings.
Structural Overview
The compound features a thiazole ring , a benzofuran moiety , and a pyrrolidinyl sulfonyl group attached to a benzamide structure. The molecular formula is , with a molecular weight of approximately 482.62 g/mol. The unique structural arrangement contributes to its diverse biological properties, particularly in anticancer and antimicrobial activities.
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the efficacy of thiazole derivatives in targeting hypoxic tumor environments, promoting apoptosis in cancer cells through mechanisms involving caspase activation and DNA damage .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung Adenocarcinoma) | 12.5 | Apoptosis via caspase activation |
| Similar Thiazole Derivative | WM115 (Malignant Melanoma) | 15.0 | DNA damage and hypoxia targeting |
2. Antimicrobial Activity
The presence of the benzofuran moiety suggests potential antimicrobial properties. Compounds with similar structures have shown activity against various bacterial strains, indicating that this compound may also contribute to this pharmacological profile.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
The synthesis of this compound typically involves multi-step organic reactions, requiring precise control over reaction conditions to optimize yield and purity. Techniques such as thin-layer chromatography are employed to monitor progress.
The compound's mechanism of action likely involves interaction with specific molecular targets within cancer cells, leading to altered signaling pathways that promote cell death. The thiazole and sulfonamide functionalities are critical for these interactions, enhancing the compound's ability to penetrate cellular membranes and exert its effects.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Study on Thiazole Derivatives : This research demonstrated that thiazole-containing compounds could selectively induce apoptosis in hypoxic tumor cells, suggesting their potential as anticancer agents .
- Antimicrobial Evaluation : Another study investigated the antimicrobial properties of benzofuran derivatives, revealing significant activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound may share similar properties.
Comparison with Similar Compounds
Key Observations :
- Pyrrolidine sulfonyl (5-membered ring) may confer greater rigidity compared to piperidine sulfonyl (6-membered) in 2D216, affecting target binding .
- Chlorine atoms in 4d () likely increase metabolic stability but may reduce solubility compared to the ethoxy group in the target compound .
Physicochemical Properties
Key Observations :
Q & A
Q. Table 1. Key Reaction Conditions for Intermediate Synthesis
| Step | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| Benzofuran ethoxylation | 7-Hydroxybenzofuran, ethyl bromide | Ethanol | 80 | 24 | 72 | |
| Thiazole cyclization | Thiourea derivative, α-bromoketone | DMF | 120 | 6 | 65 | |
| Sulfonylation | Pyrrolidine sulfonyl chloride, base | DCM | RT | 12 | 85 |
Q. Table 2. Spectroscopic Benchmarks for Structural Validation
| Technique | Key Signals | Expected Range | Ref |
|---|---|---|---|
| 1H NMR | Ethoxy CH3 | δ 1.3–1.5 ppm | |
| IR | S=O stretch | 1150–1300 cm⁻¹ | |
| HRMS | [M+H]+ | Calculated ± 2 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
